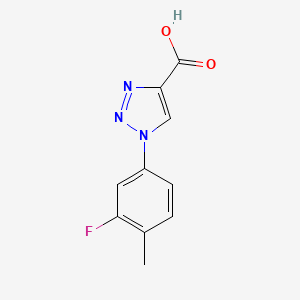
1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
説明
The compound “1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that likely contains a triazole ring, a carboxylic acid group, and a fluoromethylphenyl group . Triazole rings are a class of five-membered ring compounds containing three nitrogen atoms and two carbon atoms . They are often used in pharmaceuticals and have various biological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds, such as 1,2,4-triazole-containing scaffolds, are synthesized using 3-amino-1,2,4-triazole . The synthesis of these compounds often involves multistep synthetic routes .科学的研究の応用
Synthesis and Analgesic Potential : Triazole derivatives, including those related to 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, have been synthesized using microwave-assisted methods. These derivatives have demonstrated significant analgesic effects in in vivo studies, indicating potential applications in pain management (Zaheer et al., 2021).
Photophysical Properties and Application Prospects : Novel triazole derivatives have been synthesized, showing bright blue fluorescence with excellent quantum yields, large Stokes shifts, and prolonged fluorescence lifetimes. These properties suggest potential applications in sensors for monitoring and controlling pH, as well as in biological research due to their sensitivity to structural changes and the microenvironment (Safronov et al., 2020).
PPARalpha/delta Agonist Effects : Certain 1,2,3-triazole analogues, including derivatives of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, have shown potent agonist activities for PPARalpha and PPARdelta in a luciferase-based assay. This indicates their potential as dual PPAR agonists, which could be significant in metabolic and cardiovascular diseases (Ciocoiu et al., 2010).
Antiviral Evaluation : N-amino-1,2,3-triazole derivatives have been evaluated for their antiviral effects against Cantagalo virus replication in cell culture. Some derivatives, including those related to 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, have exhibited significant antiviral effects (Jordão et al., 2009).
Antibacterial Activity : Triazole derivatives have been evaluated for antibacterial activity against various human pathogenic bacteria. Certain compounds demonstrated significant inhibition of bacterial growth, suggesting their potential as antibacterial agents (Nagaraj et al., 2018).
Anticancer Activity : Some 1,2,4-triazolo[3,4-b]-thiadiazole derivatives, synthesized from 1,2,4-triazoles, have shown in vitro anticancer activity. This underscores the potential of triazole derivatives in developing anticancer drugs (Bhat et al., 2004).
Synthesis and Structural Analysis : Extensive research has been done on the synthesis and structural analysis of various 1,2,4-triazole derivatives. This includes studies on their crystal structure and theoretical analysis of intermolecular interactions, which are crucial for understanding their chemical properties and potential applications (Shukla et al., 2017).
特性
IUPAC Name |
1-(3-fluoro-4-methylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c1-6-2-3-7(4-8(6)11)14-5-9(10(15)16)12-13-14/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPVXVYMMWNAPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2-Bromoethoxy)methyl]cyclopropane](/img/structure/B1437549.png)
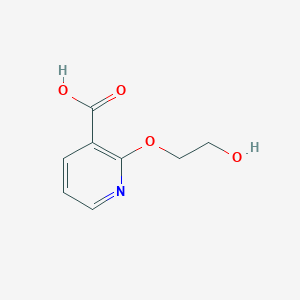
![N-[2-(2-fluorophenyl)ethyl]cyclopentanamine](/img/structure/B1437551.png)
![3-Ethoxy-N-[2-(2-isopropylphenoxy)ethyl]aniline](/img/structure/B1437552.png)
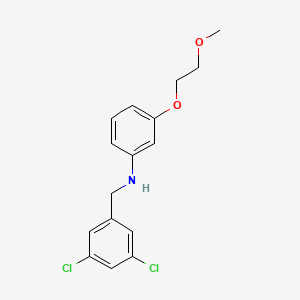
![N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline](/img/structure/B1437556.png)
![N-[2-(Isopentyloxy)benzyl]-4-methylaniline](/img/structure/B1437558.png)
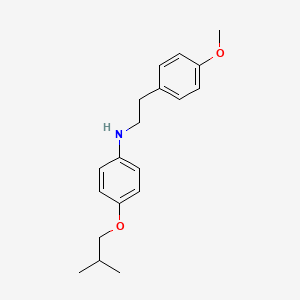
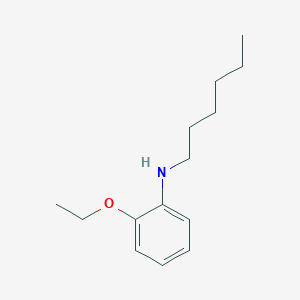
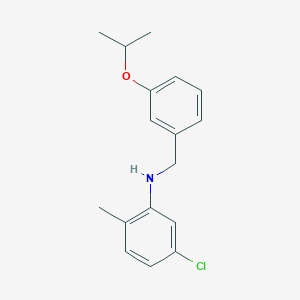
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline](/img/structure/B1437568.png)
![N-[4-(Isopentyloxy)benzyl]-1-ethanamine](/img/structure/B1437570.png)
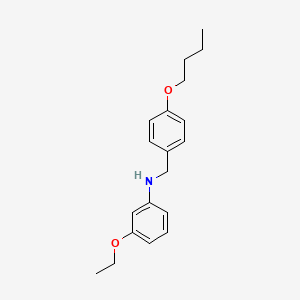
![N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline](/img/structure/B1437572.png)